

# Technical Guide: (2-Methylquinolin-4-yl)methanol (CAS 4939-28-0)

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## Compound of Interest

Compound Name: (2-Methylquinolin-4-yl)methanol

Cat. No.: B1312581

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## Introduction

**(2-Methylquinolin-4-yl)methanol**, identified by CAS number 4939-28-0, is a quinoline derivative with potential applications in medicinal chemistry and organic synthesis. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds, including those with antimicrobial and anticancer properties.<sup>[1][2]</sup> This technical guide provides a summary of the available physicochemical data for **(2-Methylquinolin-4-yl)methanol**, along with representative experimental protocols for its synthesis and biological evaluation based on established methodologies for analogous quinoline derivatives.

## Physicochemical Properties

A summary of the key physicochemical properties for **(2-Methylquinolin-4-yl)methanol** is presented in Table 1. This data has been aggregated from publicly available chemical databases.<sup>[3][4]</sup>

Table 1: Physicochemical Data for **(2-Methylquinolin-4-yl)methanol**

Property	Value	Source
CAS Number	4939-28-0	[3]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO	[3][4]
Molecular Weight	173.21 g/mol	[3][4]
IUPAC Name	(2-methylquinolin-4-yl)methanol	[3]
Canonical SMILES	<chem>CC1=NC2=CC=CC=C2C(=C1)CO</chem>	[3]
InChI Key	MNDWQNXETQDJMZ-UHFFFAOYSA-N	
Appearance	Solid (predicted)	
Storage	Keep in dark place, inert atmosphere, room temperature.	

## Synthesis and Characterization: Experimental Protocols

While a specific, detailed synthesis protocol for **(2-Methylquinolin-4-yl)methanol** is not readily available in peer-reviewed literature, a plausible synthetic route can be derived from established methods for quinoline chemistry. A common approach involves the reduction of a corresponding carboxylic acid or ester, which can be synthesized via established named reactions for quinoline ring formation.

### Hypothetical Synthesis of (2-Methylquinolin-4-yl)methanol

A potential synthetic pathway is outlined below, starting from the well-known Conrad-Limpach synthesis to form the quinoline core, followed by functional group manipulations.



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Caption: Plausible synthetic workflow for **(2-Methylquinolin-4-yl)methanol**.

## Experimental Protocol: Reduction of Ethyl 2-methylquinoline-4-carboxylate

This protocol is a representative example for the final reduction step to obtain the target compound.

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a stirred suspension of lithium aluminum hydride ( $\text{LiAlH}_4$ ) (1.5 eq.) in anhydrous tetrahydrofuran (THF).
- **Addition of Starting Material:** Dissolve ethyl 2-methylquinoline-4-carboxylate (1.0 eq.) in anhydrous THF. Add this solution dropwise to the  $\text{LiAlH}_4$  suspension at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, cool the flask to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

- Work-up: Filter the resulting solid through a pad of celite and wash thoroughly with ethyl acetate. Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to afford **(2-Methylquinolin-4-yl)methanol**.

## Characterization

The synthesized compound would be characterized by standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded to confirm the chemical structure. Expected chemical shifts for similar quinoline structures suggest characteristic signals for the quinoline ring protons, the methyl group, and the hydroxymethyl group.<sup>[5]</sup>
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition. Fragmentation patterns can provide further structural information.<sup>[6][7][8][9][10]</sup>
- High-Performance Liquid Chromatography (HPLC): The purity of the compound would be assessed by reversed-phase HPLC.<sup>[11][12][13][14]</sup>

Table 2: Hypothetical Analytical Data for **(2-Methylquinolin-4-yl)methanol**

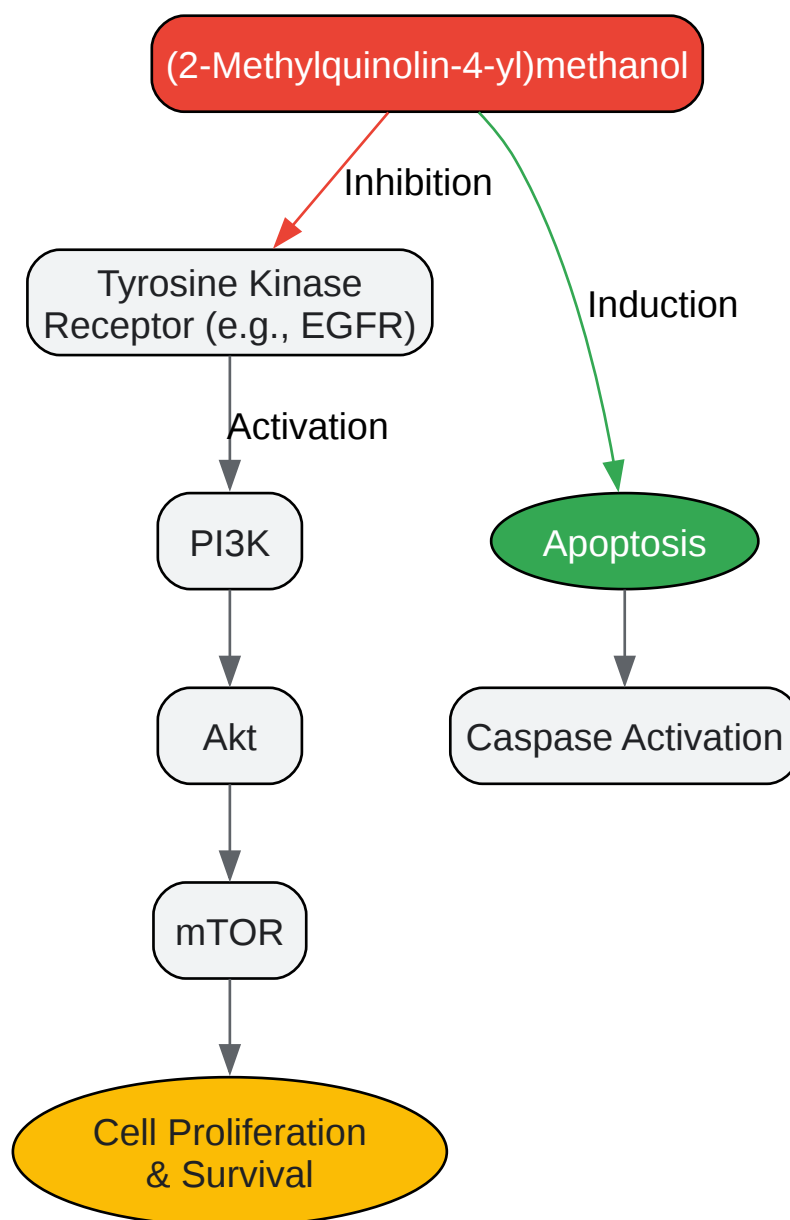
Technique	Expected Data
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ (ppm): 8.0-7.5 (m, 4H, quinoline-H), 7.3 (s, 1H, quinoline-H), 4.9 (s, 2H, $-\text{CH}_2\text{OH}$ ), 2.7 (s, 3H, $-\text{CH}_3$ ), 2.5 (br s, 1H, $-\text{OH}$ )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 101 MHz)	$\delta$ (ppm): 158.5, 148.0, 145.0, 130.0, 129.5, 127.0, 126.0, 124.0, 122.0, 62.0, 25.0
HRMS (ESI)	m/z calculated for $\text{C}_{11}\text{H}_{12}\text{NO}^+$ $[\text{M}+\text{H}]^+$ : 174.0913; found: [Value]
HPLC	Purity >95% (e.g., C18 column, mobile phase: acetonitrile/water gradient, UV detection at 254 nm)

## Biological Activity and Potential Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[\[1\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) While specific data for **(2-Methylquinolin-4-yl)methanol** is not available, its structural motifs suggest it could be a candidate for such biological evaluations.

## Potential Anticancer Activity

Many quinoline-based compounds exert their anticancer effects through various mechanisms, such as inhibition of tyrosine kinases (e.g., EGFR, c-Met, VEGF receptors), induction of apoptosis, and cell cycle arrest.[\[1\]](#)[\[18\]](#)



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Caption: Generalized signaling pathway potentially inhibited by cytotoxic quinolines.

## Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method to assess the cytotoxic effects of a compound on cancer cell lines.<sup>[3][21][22]</sup>

- Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with serial dilutions of **(2-Methylquinolin-4-yl)methanol** (e.g., from 0.1 to 100  $\mu\text{M}$ ) for 48-72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the  $\text{IC}_{50}$  value (the concentration that inhibits 50% of cell growth).

Table 3: Hypothetical Cytotoxicity Data for **(2-Methylquinolin-4-yl)methanol**

Cell Line	$\text{IC}_{50}$ ( $\mu\text{M}$ ) after 48h
MCF-7 (Breast Cancer)	[Value]
A549 (Lung Cancer)	[Value]
HCT116 (Colon Cancer)	[Value]

## Potential Antimicrobial Activity

Quinoline derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[\[19\]](#)[\[20\]](#)[\[23\]](#)[\[24\]](#)

## Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against bacteria.[\[23\]](#)[\[24\]](#)

- Preparation: In a 96-well plate, prepare two-fold serial dilutions of **(2-Methylquinolin-4-yl)methanol** in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Add a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to each well to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 4: Hypothetical Antimicrobial Activity Data for **(2-Methylquinolin-4-yl)methanol**

Microbial Strain	MIC (µg/mL)
Staphylococcus aureus	[Value]
Escherichia coli	[Value]
Pseudomonas aeruginosa	[Value]
Candida albicans	[Value]

## Safety Information

Based on available supplier data, **(2-Methylquinolin-4-yl)methanol** is associated with the following hazard statements:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319/H320: Causes serious eye irritation.
- H335: May cause respiratory irritation.[3]



Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound.[2]

## Conclusion

**(2-Methylquinolin-4-yl)methanol** is a quinoline derivative with potential for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a framework based on established methodologies for its synthesis, characterization, and biological evaluation. Further research is warranted to fully elucidate its chemical and biological properties.

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